Coumarin 339

Laser Dye Photophysics Ultrafast Spectroscopy

Coumarin 339 (CAS 62669-73-2) is the aminocoumarin dye of choice for high-pulse-repetition-frequency dye lasers. Its ground-state recovery time (3.0 ns in ethanol) is significantly faster than Coumarin 102 (4.0 ns) or Coumarin 138 (3.7 ns), enabling higher pulse rates without saturation. The well-characterized fluorescence lifetime (2.9 ns) provides a reliable calibration standard for TCSPC and FLIM systems. Emission at 446 nm ensures minimal spectral crosstalk in multiplexed assays, while its lipophilic nature (LogP 2.60) supports intracellular probe design. Direct substitution with other coumarin dyes will compromise laser performance; requalification is mandatory.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 62669-73-2
Cat. No. B1606196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin 339
CAS62669-73-2
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=C3CCCNC3=C2
InChIInChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3
InChIKeyPZTQNUMZYIQRGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumarin 339 for Laser Dyes and Fluorescent Probes: Core Photophysical Specifications


Coumarin 339 (CAS: 62669-73-2) is a synthetic organic dye of the aminocoumarin class, defined by a rigidized 4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one core [1]. This structural rigidity is fundamental to its photophysical behavior, contributing to a moderate fluorescence quantum yield (Φf) and nanosecond-scale excited-state lifetimes, which are the basis for its use in laser dyes and as a fluorescent probe [2].

Why Coumarin 339 Cannot Be Replaced by Other Coumarin Laser Dyes in Optoelectronic Systems


Substituting Coumarin 339 with another coumarin dye, such as Coumarin 102 or Coumarin 138, is a high-risk procurement decision without requalification. Direct substitution fails because these aminocoumarins, despite sharing a core scaffold, exhibit distinctly different excited-state dynamics and fluorescence lifetimes. For instance, the ground-state recovery time of Coumarin 339 is significantly shorter than that of Coumarin 102 and 138 [1]. These differences are not just minor variations; they translate directly into changes in laser pulse characteristics, energy transfer efficiency, and overall device performance, mandating specific selection based on quantitative performance data.

Coumarin 339 vs. Closest Analogs: A Comparative Analysis of Photophysical Performance Data


Comparative Ground-State Recovery Dynamics of Coumarin 339, 102, and 138 in Ethanol

Direct head-to-head comparison reveals Coumarin 339 has a ground-state recovery time of 3.0 ns in ethanol, which is 25% faster than Coumarin 138 (3.7 ns) and 33% faster than Coumarin 102 (4.0 ns). This faster recovery, measured via pump-probe technique with 35 ps pulses at 355 nm, indicates superior potential for high-repetition-rate laser applications [1].

Laser Dye Photophysics Ultrafast Spectroscopy

Fluorescence Lifetime of Coumarin 339 Compared to Coumarin 6 as a Fluorescence Lifetime Standard

Coumarin 339 exhibits a fluorescence lifetime (τf) of 2.9 ns in ethanol, making it a viable standard for time-resolved fluorescence applications, though its lifetime is significantly shorter than the 5.5 ns reported for Coumarin 6, a more established but potentially less stable lifetime standard [1]. This offers a distinct, alternative calibration point for time-correlated single photon counting (TCSPC) systems.

Fluorescence Lifetime Imaging (FLIM) Fluorescence Standard Spectroscopy

Comparative Fluorescence Quantum Yield of Coumarin 339 and Coumarin 1 in Ethanol

In ethanol, Coumarin 339 has a reported fluorescence quantum yield (Φf) of 0.63. This is moderately lower than the 0.73 quantum yield reported for Coumarin 1 under similar conditions [1]. This difference quantifies the trade-off between the faster recovery kinetics of Coumarin 339 and the slightly higher emission efficiency of Coumarin 1.

Fluorescence Efficiency Laser Dye Quantum Yield

Absorption and Emission Spectral Characteristics of Coumarin 339 Relative to Other Coumarin Derivatives

Coumarin 339 exhibits an absorption maximum at 410 nm and an emission maximum at 446 nm in ethanol, resulting in a Stokes shift of 36 nm [1]. While this is typical for the class, the specific maxima define its utility with certain excitation sources (e.g., 405 nm diode lasers) and its spectral separation from analogs like Coumarin 343 (emission ~470 nm ) enables specific multi-color labeling or lasing schemes without spectral overlap.

Spectroscopy Stokes Shift Optical Filter

Photostability of Coumarin 339 Relative to Other Laser Dye Classes

While Coumarin 339 is susceptible to photodegradation via reaction with solvent photoproducts (a class-level characteristic), its photodegradation rate is substantially lower than that of many common xanthene-based laser dyes like Rhodamine 6G [1]. A comparative study using a xenon flashlamp showed that coumarin dyes, including C339, exhibited a photodegradation parameter 'A' (ratio of % absorption loss to total input energy) that is typically 50-70% lower than that of Rhodamine 6G in ethanol under identical conditions.

Photostability Laser Dye Lifetime Photodegradation

Lipophilicity (LogP) as a Determinant for Membrane Permeability in Biological Assays

Coumarin 339 possesses a calculated partition coefficient (CLogP) of 2.60 . This value is a key determinant of its behavior in biological systems, differentiating it from more hydrophilic probes like Coumarin 343 (CLogP ~0.8 [1]). This higher lipophilicity suggests that Coumarin 339 will more readily partition into lipid bilayers and cross cell membranes, making it a more suitable scaffold for developing probes targeting intracellular or membrane-bound structures.

Drug Discovery ADME LogP

Targeted Application Scenarios for Coumarin 339 Based on Evidence-Based Differentiation


High-Repetition-Rate Dye Laser Systems Requiring Fast Recovery Dynamics

In dye laser systems operating at high pulse repetition frequencies, the ground-state recovery time of the gain medium becomes a limiting factor. The demonstrated 3.0 ns recovery time of Coumarin 339 in ethanol, which is significantly faster than Coumarin 102 (4.0 ns) and Coumarin 138 (3.7 ns), makes it the superior choice for maximizing pulse rates and overall system efficiency in the blue-green spectral region [1].

Fluorescence Lifetime Calibration for Time-Resolved Spectroscopy

The well-characterized fluorescence lifetime of Coumarin 339 (2.9 ns in ethanol) provides an alternative calibration point for time-correlated single photon counting (TCSPC) and fluorescence lifetime imaging (FLIM) systems. Using C339 alongside a standard with a longer lifetime (e.g., Coumarin 6 at 5.5 ns) enables more robust, multi-point instrument calibration, improving the accuracy of lifetime measurements across a broader range of fluorophores [2].

Intracellular or Membrane-Targeted Probe Development

The calculated LogP of 2.60 for Coumarin 339 indicates a pronounced lipophilicity, starkly contrasting with more hydrophilic dyes like Coumarin 343 (LogP ~0.8). This property makes Coumarin 339 an advantageous core scaffold for synthesizing fluorescent probes intended to penetrate cell membranes and label intracellular targets or to study membrane dynamics, where water-soluble dyes would be excluded or perform poorly .

Multi-Color Fluorescence Assays Requiring Blue-Green Spectral Separation

The specific emission maximum of Coumarin 339 at 446 nm in ethanol provides a well-defined spectral window that is distinct from other common coumarin dyes, such as Coumarin 343 (emission ~470 nm). This separation minimizes spectral crosstalk and enables its use in multiplexed fluorescence assays, flow cytometry, or multi-wavelength laser configurations where a stable, bright, and spectrally pure blue-green emitter is required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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